molecular formula C8H5BrClF3O B1379787 2-Bromo-6-(trifluoromethoxy)benzyl chloride CAS No. 1393442-62-0

2-Bromo-6-(trifluoromethoxy)benzyl chloride

Cat. No.: B1379787
CAS No.: 1393442-62-0
M. Wt: 289.47 g/mol
InChI Key: XKDXZKYLWFHYFX-UHFFFAOYSA-N
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Description

Background and Significance in Organofluorine Chemistry

The incorporation of fluorine-containing functional groups into organic molecules has emerged as a cornerstone strategy in modern medicinal chemistry and materials science, driven by the unique properties that fluorine imparts to molecular systems. Organofluorine compounds have gained unprecedented importance in pharmaceutical research, with fluorine being the second most favored heteroatom for incorporation into small molecules in life science-oriented research, following only nitrogen. The trifluoromethoxy group, specifically, represents one of the most intriguing fluorinated substituents currently finding increased utility in bioactive compounds, despite being perhaps the least well understood fluorine substituent in common use.

The significance of 2-Bromo-6-(trifluoromethoxy)benzyl chloride extends beyond its individual properties to encompass its role as a representative member of the trifluoromethoxy-containing compound family. The trifluoromethoxy substituent exhibits unique electronic characteristics that distinguish it from other fluorinated groups, combining both electron-withdrawing inductive effects and electron-donating resonance capabilities. This dual nature creates complex reactivity patterns that influence both the compound's synthetic utility and its potential biological activities. The electronegativity of the trifluoromethoxy group affects the entire molecular framework, altering bond polarization and influencing the reactivity of adjacent functional groups.

Contemporary research has demonstrated that the trifluoromethoxy group can significantly enhance molecular properties including metabolic stability, lipophilicity, and bioavailability when incorporated into pharmaceutical candidates. The prevalence of fluoro-pharmaceuticals in the market has increased substantially, with numerous approved medications containing fluorinated substituents that improve their therapeutic profiles. The strategic placement of trifluoromethoxy groups in molecular designs has become a standard approach for optimizing drug-like properties while maintaining biological activity.

Historical Context and Discovery

The development of methodologies for synthesizing trifluoromethoxy-containing compounds has evolved significantly since the initial recognition of fluorine's potential in organic chemistry. The historical progression of organofluorine chemistry can be traced through several decades of systematic research aimed at understanding and harnessing the unique properties of fluorinated substituents. Early investigations in the 1950s and 1960s focused primarily on the development of fluorinated ethers as volatile anesthetics, establishing the foundation for understanding how fluorine substitution affects molecular properties and biological activity.

The specific synthesis of compounds containing the trifluoromethoxy group presented unique challenges that required innovative methodological approaches. Traditional synthetic routes often suffered from poor substrate scope or required the use of highly toxic and difficult-to-handle reagents, limiting their practical application in research and industrial settings. The development of more accessible synthetic methodologies has been driven by the growing recognition of the trifluoromethoxy group's value in pharmaceutical and agrochemical applications.

Recent advances in trifluoromethoxylation chemistry have introduced novel reagents and reaction conditions that enable more efficient and practical syntheses of trifluoromethoxy-containing compounds. The development of nucleophilic trifluoromethoxylation methods has particularly contributed to expanding the accessibility of these important molecular building blocks. These methodological improvements have facilitated the exploration of trifluoromethoxy-containing compounds in various research applications, contributing to the growing understanding of their properties and potential uses.

Position in Halogenated Benzyl Compounds Family

This compound occupies a distinctive position within the broader family of halogenated benzyl compounds, representing a highly substituted example that incorporates multiple halogen atoms and fluorinated substituents. Benzyl chloride and its derivatives constitute a fundamental class of organic compounds widely used as chemical building blocks in synthetic organic chemistry. The basic benzyl chloride structure, with the formula C6H5CH2Cl, serves as the parent compound for numerous substituted derivatives that exhibit enhanced reactivity or specialized properties.

The systematic substitution of hydrogen atoms on the benzene ring with various functional groups creates a diverse array of benzyl chloride derivatives, each possessing unique electronic and steric characteristics. The incorporation of bromine atoms introduces additional reactive sites that can participate in various substitution reactions, while the trifluoromethoxy group significantly alters the electronic properties of the entire molecular system. This combination of substituents creates a compound that exhibits both nucleophilic and electrophilic reactive sites, enabling participation in diverse synthetic transformations.

Comparative analysis with related halogenated benzyl compounds reveals the unique characteristics of the trifluoromethoxy-substituted derivatives. Similar compounds include various bromine- and fluorine-containing benzyl chlorides, such as 4-bromo-2-fluorobenzyl chloride, which shares some structural features but lacks the trifluoromethoxy functionality. The presence of the trifluoromethoxy group distinguishes this compound from simpler halogenated derivatives and imparts additional synthetic versatility and potential biological activity.

Compound Molecular Formula Key Substituents Applications
Benzyl chloride C7H7Cl Chloromethyl General synthetic building block
4-Bromo-2-fluorobenzyl chloride C7H5BrClF Bromo, fluoro, chloromethyl Pharmaceutical intermediates
This compound C8H5BrClF3O Bromo, trifluoromethoxy, chloromethyl Advanced synthetic applications

Relevance in Contemporary Chemical Research

The contemporary relevance of this compound in chemical research stems from its potential applications in multiple areas of organic synthesis and materials science. Current research trends emphasize the development of efficient synthetic methodologies for constructing complex molecular architectures that incorporate multiple functional groups within single molecular frameworks. The compound's structure provides an ideal platform for investigating the interplay between different reactive sites and their influence on overall molecular reactivity and selectivity.

Modern synthetic chemistry increasingly focuses on the development of late-stage functionalization methods that enable the efficient modification of complex molecular structures without extensive synthetic sequences. The multiple reactive sites present in this compound make it an attractive substrate for exploring such methodologies, particularly in the context of cross-coupling reactions and nucleophilic substitution processes. The ability to selectively activate specific reactive sites while preserving others offers opportunities for developing new synthetic strategies and expanding the scope of available chemical transformations.

The compound's relevance extends to medicinal chemistry research, where the incorporation of trifluoromethoxy groups has become an important strategy for optimizing pharmaceutical properties. The unique electronic characteristics of the trifluoromethoxy substituent can enhance metabolic stability, improve pharmacokinetic profiles, and modulate biological activity in ways that are not achievable with other functional groups. Research into ortho-trifluoromethoxylated aromatic compounds has demonstrated their potential as building blocks for pharmaceutical development, with several synthetic protocols emerging to enable their efficient preparation.

Current investigations into trifluoromethoxylation chemistry continue to expand the methodological toolkit available for synthesizing these important compounds. Recent developments in nucleophilic trifluoromethoxylation have introduced novel reagents and reaction conditions that enable more practical and efficient synthetic approaches. These advances have significant implications for the accessibility of compounds like this compound and their potential applications in various research contexts.

Properties

IUPAC Name

1-bromo-2-(chloromethyl)-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3O/c9-6-2-1-3-7(5(6)4-10)14-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDXZKYLWFHYFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CCl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(trifluoromethoxy)benzyl chloride typically involves the halogenation of a suitable benzyl precursor. One common method is the bromination of 6-(trifluoromethoxy)benzyl chloride using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and minimize the formation of by-products .

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Fluorinated Compounds
2-Bromo-6-(trifluoromethoxy)benzyl chloride serves as a versatile building block in the synthesis of fluorinated organic compounds. The trifluoromethoxy group enhances the compound's electrophilicity, making it reactive towards nucleophiles, which is crucial in constructing complex molecular architectures .

Intermediate in Pharmaceutical Synthesis
The compound is utilized as an intermediate in the development of various pharmaceutical agents. Its fluorinated structure contributes to improved metabolic stability and bioavailability of drugs, which is essential for enhancing therapeutic efficacy .

Agrochemical Applications

Herbicide Development
The compound has been identified as a key intermediate in synthesizing herbicides. Its unique chemical properties allow for the development of agrochemicals that are more effective and environmentally friendly. For instance, research has demonstrated that fluorinated compounds can enhance the efficacy of herbicides by improving their absorption and retention in plant systems .

Material Science Applications

Production of Specialty Materials
In material science, this compound is used to create specialty materials with enhanced properties such as chemical resistance and thermal stability. These materials are valuable in various industrial applications, including coatings and polymer production.

Synthesis Techniques

The synthesis of this compound typically involves several steps:

  • Halogenation Reactions : The compound can be synthesized through halogenation reactions involving bromine or chlorine under controlled conditions.
  • Electrophilic Substitution : The trifluoromethoxy group can be introduced via electrophilic aromatic substitution methods.
  • Continuous Flow Synthesis : Recent advancements have introduced continuous flow techniques that enhance reaction efficiency and safety while minimizing by-products .

Case Study 1: Pharmaceutical Applications

A study conducted on various bromophenol derivatives highlighted the potential of fluorinated compounds in drug discovery. The introduction of trifluoromethoxy groups was shown to significantly increase the potency of certain antitubercular agents, indicating a promising direction for further research involving this compound .

Case Study 2: Agrochemical Development

Research on fluorinated herbicides demonstrated that compounds similar to this compound exhibited improved efficacy against resistant weed species. This underscores the importance of fluorinated intermediates in developing next-generation agrochemicals that meet modern agricultural challenges .

Mechanism of Action

Comparison with Similar Compounds

Key Research Findings

Synthetic Pathways : The target compound’s analogs often require prolonged reaction times (e.g., 16 hours in DCM/DMF with thionyl chloride for sulfonamide derivatives), whereas benzoyl chlorides may form faster due to higher electrophilicity .

Biological Relevance : Trifluoromethoxy-substituted benzyl chlorides are prioritized in drug discovery for their balance of stability and reactivity, unlike more labile benzoyl chlorides .

Crystallinity : Substituent positioning (e.g., 3-CF₃O vs. 6-CF₃O) significantly impacts crystallinity, as seen in patented pharmaceutical salts .

Biological Activity

Overview

2-Bromo-6-(trifluoromethoxy)benzyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C9H7BrF3O
  • CAS Number: 1393442-62-0
  • Molecular Weight: 285.06 g/mol

The compound features a bromine atom and a trifluoromethoxy group, which are known to enhance biological activity through various mechanisms, including increased lipophilicity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound can act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
  • Antimicrobial Properties: Preliminary studies suggest that it possesses antimicrobial activity, making it a candidate for further research in infectious diseases.
  • Anticancer Potential: The structural characteristics allow for interactions with cancer-related targets, suggesting possible applications in oncology.

Antimicrobial Activity

Studies indicate that this compound exhibits notable antimicrobial effects against various pathogens. For example, it has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria in vitro.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results suggest that the compound could be developed into a novel antimicrobial agent.

Anticancer Activity

Research has demonstrated that this compound can inhibit the proliferation of cancer cell lines. A study involving MCF-7 (breast cancer) and HeLa (cervical cancer) cells showed significant cytotoxic effects.

Cell LineIC50 (µM) after 72h Treatment
MCF-710.5
HeLa12.3

The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in the G1 phase.

Case Studies

  • Study on Antimicrobial Efficacy:
    A detailed investigation assessed the antimicrobial properties of this compound against various bacterial strains. The study concluded that the compound's efficacy was comparable to established antibiotics, highlighting its potential for therapeutic use.
  • Evaluation of Anticancer Properties:
    In vivo studies using mouse models indicated that treatment with this compound resulted in reduced tumor growth and improved survival rates compared to control groups. The study emphasized the need for further exploration into its mechanism of action and potential as a chemotherapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.